molecular formula C3HClIN3O2 B3278885 2-Chloro-5-iodo-4-nitroimidazole CAS No. 683276-67-7

2-Chloro-5-iodo-4-nitroimidazole

Cat. No.: B3278885
CAS No.: 683276-67-7
M. Wt: 273.42 g/mol
InChI Key: RAVBVVIJZMOIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazole (B134444) Scaffold Research in Organic Synthesis

The journey of imidazole chemistry began in 1858 when it was first synthesized by Heinrich Debus. chemicalbook.comnih.gov Initially named glyoxaline, its discovery opened the door to a new realm of organic chemistry. chemicalbook.com Over the past century and a half, a multitude of synthetic methodologies have been developed to construct and functionalize the imidazole core, including the Debus–Radziszewski, Phillips–Ladenburg, and Wallach reactions. nih.gov The inherent aromaticity and the presence of both an acidic and a basic nitrogen atom confer a unique reactivity profile to the imidazole ring. This has led to its incorporation into numerous natural products, such as the amino acid histidine and the neurotransmitter histamine, underscoring its fundamental role in biological systems. nuph.edu.ua The development of the first blockbuster drug containing this scaffold, cimetidine, marked a significant milestone, highlighting the immense potential of imidazole derivatives in medicinal chemistry. nih.gov

Overview of Halogenated Nitroimidazole Frameworks in Chemical Science

The introduction of nitro groups and halogen atoms onto the imidazole scaffold dramatically expands its synthetic utility and biological activity. The first naturally occurring nitroimidazole, Azomycin (2-nitroimidazole), was discovered in 1953 and demonstrated potent antibacterial properties. nih.govnih.gov This discovery spurred extensive research into the synthesis and application of various nitroimidazole derivatives.

Halogenated nitroimidazoles, in particular, have emerged as critical intermediates in the synthesis of complex molecules. The electron-withdrawing nature of the nitro group, combined with the reactivity of the carbon-halogen bonds, makes these compounds valuable precursors. For instance, 2-chloro-4-nitroimidazole (B123238) is a key intermediate in the production of modern antitubercular drugs, including Delamanid (B1670213). google.comgoogle.com The strategic placement of different halogens (e.g., chlorine, bromine, iodine) on the nitroimidazole ring allows for selective and sequential chemical transformations, such as cross-coupling reactions, which are fundamental to modern drug discovery and materials science. The differential reactivity of various halogens provides chemists with a powerful tool for constructing complex molecular architectures.

Significance of 2-Chloro-5-iodo-4-nitroimidazole within Advanced Chemical Synthesis

Within the class of halogenated nitroimidazoles, this compound stands out as a compound with significant potential for advanced chemical synthesis. Its importance lies in the distinct reactivity of its two different halogen substituents. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-chlorine bond.

A known method for the preparation of this compound involves the iodination of 2-chloro-4-nitroimidazole. In a documented procedure, 2-chloro-4-nitroimidazole is reacted with iodine monochloride in the presence of acetic acid and water, followed by neutralization with sodium hydroxide, to yield the target compound. mdpi.com

The presence of the nitro group further enhances the synthetic versatility of this molecule by influencing the regioselectivity of reactions and providing a functional handle that can be chemically modified at a later stage, for example, through reduction to an amino group. This amino group can then be used to build further molecular complexity. The combination of these features makes this compound a highly valuable and strategic intermediate for the synthesis of novel pharmaceuticals and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-iodo-5-nitro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVBVVIJZMOIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Cl)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461711
Record name 2-chloro-5-iodo-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683276-67-7
Record name 2-chloro-5-iodo-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 5 Iodo 4 Nitroimidazole

Retrosynthetic Analysis and Key Disconnections

Key disconnections can be envisioned as follows:

C-N bond disconnection: This involves the nitration of a halo-substituted imidazole (B134444) precursor.

C-Halogen bond disconnections: This suggests the halogenation of a nitroimidazole precursor.

Given the activating and deactivating effects of the substituents, a sequential approach is generally favored over a one-pot synthesis.

Precursor Synthesis and Functionalization Strategies for Imidazole Core

The synthesis of appropriately substituted imidazole precursors is fundamental to the successful construction of 2-chloro-5-iodo-4-nitroimidazole. This section explores the key functionalization strategies for the imidazole core.

Nitration of Imidazole Precursors

The nitration of imidazoles is a well-established reaction, typically employing a mixture of nitric acid and sulfuric acid. wikipedia.org The position of nitration is highly dependent on the substituents already present on the imidazole ring. For instance, the nitration of unsubstituted imidazole generally yields 4-nitroimidazole (B12731) or 5-nitroimidazole. wikipedia.orggoogle.com Achieving nitration at the C-4 position specifically often requires a precursor that directs the incoming nitro group to this position.

The use of fuming nitric acid in the presence of sulfuric acid or acetic anhydride (B1165640) can lead to the formation of 4-nitroimidazole or 5-nitroimidazole derivatives. google.com The reaction temperature for nitration can range from room temperature to the reflux temperature of the acid mixture, with reaction times often being less than an hour. google.com

ReactantsReagentsConditionsProductYield (%)Reference
2-Chloroimidazole95% Fuming Nitric Acid, 20% Fuming Sulfuric Acid45-55 °C, then 110 °C for 1h2-Chloro-4-nitroimidazole (B123238)87.3 chemicalbook.com
Imidazole98% HNO3, 98% H2SO4120 °C4,5-Dinitroimidazole52.6 icm.edu.pl

Halogenation at C-2 Position

The introduction of a chlorine atom at the C-2 position of the imidazole ring can be achieved through various methods. One common approach involves the use of a chlorinating agent on an N-protected 4-nitroimidazole. google.com Another method involves the diazotization of 2-aminoimidazole followed by a Sandmeyer-type reaction with cuprous chloride to yield 2-chloroimidazole. google.com This 2-chloroimidazole can then serve as a precursor for subsequent nitration. chemicalbook.comgoogle.com

A convenient method for accessing 2-halo derivatives of imidazoles involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, which then undergo cine-substitution. researchgate.net

Halogenation at C-5 Position

The introduction of an iodine atom at the C-5 position can be accomplished through direct iodination of an appropriate imidazole precursor. Reagents such as N-iodosuccinimide (NIS) or elemental iodine can be employed for this purpose. youtube.com The reactivity of the C-5 position towards electrophilic substitution is influenced by the other substituents on the ring. In some instances, sequential lithiation at the C-2 position followed by iodination can be a viable strategy. youtube.com

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound typically involve a multi-step sequence of reactions, carefully orchestrated to introduce the substituents in the correct order.

Sequential Halogenation and Nitration Approaches

A plausible synthetic pathway would involve the initial synthesis of a di-halogenated imidazole, followed by nitration. For example, starting with a 2-chloroimidazole, iodination at the C-5 position could be performed, followed by nitration at the C-4 position. The electron-withdrawing nature of the halogens would direct the nitro group to the C-4 position.

Alternatively, a 4-nitroimidazole precursor could be sequentially halogenated. However, the strong deactivating effect of the nitro group can make subsequent electrophilic halogenation challenging. youtube.com Therefore, a more common strategy involves the halogenation of a protected 4-nitroimidazole. google.com

A process for preparing 2-chloro-4-nitroimidazole derivatives involves the selective chlorination of N-protected 4-nitroimidazoles with a suitable chlorinating agent in combination with an activating agent. google.com This highlights the importance of protecting groups in directing the regioselectivity of the reactions.

While a direct, one-pot synthesis of this compound is not commonly reported, the sequential application of the methodologies described above provides a rational approach to its construction. The synthesis of the analogous 2-chloro-4-iodo-5-nitrothiazole has been reported via the reaction of 2,4-dichloro-5-nitrothiazole with sodium iodide in acetone. prepchem.com This suggests that a similar nucleophilic substitution approach could potentially be explored for the imidazole system, although the reactivity of the imidazole ring differs significantly from that of the thiazole (B1198619) ring.

Reduction-Mediated Routes from Related Halogenated Nitroimidazole Analogues

A plausible synthetic route towards this compound can be inferred from methodologies applied to other dihalogenated nitroimidazoles. One such approach involves the selective reduction of a dihalogenated precursor. For instance, a process for preparing 2-chloro-4-nitroimidazole involves the use of an N-protected 2-bromo-5-halo-4-nitroimidazole. google.com This intermediate undergoes selective reduction to form a 1-alkoxyalkyl-2-bromo-4-nitroimidazole, which is then converted to 2-chloro-4-nitroimidazole. google.com

This principle of selective reduction could theoretically be applied to a precursor like a 2,5-dihalo-4-nitroimidazole to yield the target compound. Another related method involves the iodination of 4-nitroimidazole to produce 5-iodo-4-nitroimidazole, which is then subjected to a reduction to yield 2-halogenated 4-nitroimidazoles. google.com The reduction of nitroimidazoles is a known chemical process, and various reducing agents and conditions can be employed to achieve different outcomes. nih.govnih.gov The choice of reducing agent and reaction conditions is critical to selectively remove one halogen atom while preserving the other and the nitro group. The one-electron reduction potential of the specific nitroimidazole derivative often correlates with the rate of its reduction. nih.gov

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of synthesizing halogenated nitroimidazoles are highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the selection of appropriate catalysts and reagents.

The selection of an appropriate solvent system and the control of temperature are crucial for maximizing yield and purity in the synthesis of halogenated nitroimidazoles. In the synthesis of 2-chloro-4-nitroimidazole derivatives, various inert solvents have been utilized for the chlorination step, including dichloromethane, tetrahydrofuran (B95107) (THF), ethyl acetate, dimethylformamide (DMF), and acetonitrile (B52724). google.com The reaction temperature for this step typically ranges from 20°C to 110°C. google.com

For subsequent deprotection steps, which are often conducted under acidic conditions, the reaction temperature can range from room temperature up to 150°C, with a preferred range of 70°C to 110°C to drive the reaction to completion in a reasonable timeframe. google.com The synthesis of 2-chloro-4-nitroimidazole from 2-chloroimidazole involves a nitration step where the temperature is carefully controlled, initially at room temperature, then elevated to 45-55°C during the addition of the nitrating mixture, and finally raised to 110°C to complete the reaction. chemicalbook.com

Table 1: Solvent and Temperature Conditions in Related Nitroimidazole Synthesis

Reaction Step Solvent(s) Temperature Range Reference
Chlorination Dichloromethane, THF, Ethyl Acetate, DMF, Acetonitrile 20°C - 110°C google.com
Deprotection (Acidic) Aqueous Acid Room Temp - 150°C (Preferred: 70°C - 110°C) google.com

The choice of reagents and catalysts is fundamental to the successful synthesis of this compound and its analogues. For the chlorination of N-protected 4-nitroimidazoles, a chlorinating agent is used in the presence of an activating agent. google.com A combination of trichloroisocyanuric acid (TCICA) as the chlorinating agent and thiourea (B124793) as the activating agent has been shown to be effective. google.com The addition of a dechlorinating agent, such as sodium sulfite, after the main reaction can help to minimize the formation of di-chlorinated by-products. google.com

For deprotection, strong acids like concentrated hydrochloric acid or sulfuric acid are commonly employed. google.com In syntheses starting from amino-imidazole precursors, diazotization is achieved using sodium nitrite, followed by a chlorination step that can utilize cuprous chloride. google.com The final nitration step typically employs a mixture of nitric acid and sulfuric acid. chemicalbook.comgoogle.com

Table 2: Reagents and Catalysts in Related Nitroimidazole Synthesis

Reaction Type Reagent/Catalyst Purpose Reference
Chlorination Trichloroisocyanuric acid (TCICA) Chlorinating Agent google.com
Thiourea Activating Agent google.com
Sodium Sulfite Dechlorinating Agent (Reduces By-products) google.com
Deprotection Concentrated Hydrochloric Acid, Sulfuric Acid Removal of Protecting Group google.com
Diazotization Sodium Nitrite Conversion of Amino Group google.com
Sandmeyer-type Reaction Cuprous Chloride Introduction of Chlorine google.com

Controlling the position of functional groups on the imidazole ring is a significant challenge in synthetic chemistry. Regioselectivity is often achieved through the use of protecting groups. In the synthesis of 2-chloro-4-nitroimidazole, the imidazole nitrogen is protected, for example, by alkoxyalkylation. google.com This N-protection strategy directs the subsequent chlorination to the C2 position of the imidazole ring. google.com Without a protecting group, direct halogenation of the imidazole ring can lead to a mixture of products that are difficult to separate.

After the desired functionalization at a specific carbon atom is achieved, the protecting group is removed, typically under acidic conditions, to yield the final product. google.com This strategy of protection and deprotection is a cornerstone for achieving regioselective synthesis in the functionalization of the imidazole core, ensuring that substituents are introduced at the desired positions.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Iodo 4 Nitroimidazole

Halogen Reactivity at C-2 and C-5 Positions

The imidazole (B134444) ring's aromaticity, coupled with the electron-withdrawing nature of the nitro group, activates the halogen atoms at positions C-2 and C-5 towards nucleophilic attack. The differing nature of the chlorine and iodine substituents leads to selective reactivity, which can be exploited in synthetic pathways.

Nucleophilic Aromatic Substitution Pathways

The presence of a nitro group significantly activates halogens on an aromatic ring for nucleophilic aromatic substitution (SNAr). This is a well-established principle in organic chemistry. nih.gov In the context of 2-chloro-5-iodo-4-nitroimidazole, both the chloro and iodo substituents are susceptible to displacement by nucleophiles. The relative reactivity of the two halogens can be influenced by the nature of the nucleophile and the reaction conditions. Generally, iodine is a better leaving group than chlorine in SNAr reactions due to the weaker carbon-iodine bond.

Research on related dihalogenated nitroaromatic compounds demonstrates that sequential nucleophilic substitution is a viable strategy for functionalization. nih.gov For instance, in compounds with multiple activating nitro groups, halogens can be displaced sequentially by different nucleophiles. nih.gov This suggests that this compound could potentially undergo selective substitution, first at the more reactive C-5 position (iodine) and subsequently at the C-2 position (chlorine), or vice versa, depending on the specific reaction conditions and the nucleophile employed.

Reductive Dehalogenation Reactions

Selective dehalogenation is a key transformation for this class of compounds. It has been demonstrated that in related 2,5-dihalo-4-nitroimidazole derivatives, selective dehalogenation can be achieved. google.com Specifically, the halogen at the 5-position of the imidazole ring can be selectively removed through reduction. google.com This process is valuable for the synthesis of 2-chloro-4-nitroimidazole (B123238), an important intermediate for various pharmaceuticals. google.com

The reduction can be carried out using various reducing agents. While specific reagents for the reductive deiodination of this compound are not detailed in the provided results, general methods for the reduction of aryl halides often involve reagents like zinc dust in the presence of an acid or catalytic hydrogenation. The selective removal of the iodo group over the chloro group is anticipated due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

Nitro Group Transformations

The nitro group at the C-4 position is a key functional handle, enabling a range of chemical modifications, primarily through reduction. The reduction of the nitro group can proceed through various intermediates, ultimately leading to the corresponding amino group or other reduced nitrogen functionalities.

Electrochemical Reduction Mechanisms of the Nitro Group

The electrochemical reduction of nitroimidazoles is a complex process that is highly dependent on factors such as pH and the specific structure of the molecule. researchgate.net Generally, the reduction of a nitro group can proceed via a one-electron transfer to form a nitro radical anion. researchgate.netuchile.cl This initial step is often reversible. uchile.cl Subsequent reduction steps can lead to the formation of hydroxylamine (B1172632) and ultimately the amine derivative. uchile.cl

In aqueous mixed media, the voltammetric behavior of 2-nitroimidazole (B3424786), a related compound, shows a pH-dependent mechanism. researchgate.net At acidic pH, a single irreversible reduction peak is typically observed, while at alkaline pH, two reduction peaks may appear. researchgate.net The formation of the nitro radical anion is a key step, and its stability can be influenced by the surrounding medium. researchgate.net The electrochemical behavior of this compound is expected to follow a similar pattern, with the initial formation of a nitro radical anion, which can then undergo further reduction. The presence of the halogen substituents may influence the reduction potential.

Table 1: General Electrochemical Reduction Pathways of Nitroaromatic Compounds

StepReactantProductElectrons Transferred
1R-NO₂R-NO₂⁻•1e⁻
2R-NO₂⁻•R-N(OH)₂3e⁻, 4H⁺
3R-N(OH)₂R-NH₂2e⁻, 2H⁺

This table represents a generalized pathway and the specific intermediates and number of electrons can vary based on conditions and substrate.

Chemical Reduction Pathways and Products

The chemical reduction of nitroarenes is a fundamental transformation in organic synthesis, with numerous reagents capable of effecting this change. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-based reductions using reagents such as iron in acidic media or tin(II) chloride. wikipedia.org

For nitroimidazoles, the reduction of the nitro group is a critical step in the mode of action for certain anti-protozoal drugs, where it is reduced by nitroreductases to form reactive metabolites. nih.gov In a laboratory setting, the reduction of the nitro group in 2-chloro-5-nitrophenol, a structurally related compound, has been shown to proceed chemoselectively to the hydroxylamine derivative using NADPH in the presence of a nitroreductase enzyme. nih.govnih.gov This hydroxylamine can then undergo further reactions. nih.govnih.gov

Common chemical reducing agents can also be employed. For example, zinc dust with ammonium (B1175870) chloride is known to reduce nitro compounds to hydroxylamines. wikipedia.org To achieve complete reduction to the amine, stronger reducing conditions such as catalytic hydrogenation are typically used. wikipedia.org The choice of reducing agent allows for the selective formation of different reduction products, such as the hydroxylamine or the amine.

Table 2: Common Reagents for Nitro Group Reduction and Their Primary Products

ReagentPrimary Product
Zn / NH₄ClHydroxylamine
Catalytic Hydrogenation (e.g., Pd/C, H₂)Amine
Fe / AcidAmine
SnCl₂Amine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgsigmaaldrich.com In the case of this compound, both the C-Cl and C-I bonds are potential sites for such reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition to palladium(0) complexes suggests that selective cross-coupling at the C-5 position is highly feasible.

Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.com These reactions typically involve an aryl halide, a palladium catalyst, a ligand, and a suitable coupling partner (e.g., a boronic acid for Suzuki-Miyaura, an alkyne for Sonogashira, or an amine for Buchwald-Hartwig).

While specific examples of palladium-catalyzed cross-coupling reactions involving this compound are not explicitly detailed in the search results, the general principles of these reactions are well-established for a wide range of aryl halides. sigmaaldrich.comnih.govrsc.org The presence of the nitro group can influence the electronic properties of the imidazole ring, potentially affecting the efficiency of the catalytic cycle. However, palladium-catalyzed cross-couplings of nitroarenes have been successfully reported, indicating that the nitro group is often compatible with these reaction conditions. nih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron reagent (e.g., boronic acid)C-C
HeckAlkeneC-C
SonogashiraTerminal alkyneC-C (alkyne)
Buchwald-HartwigAmineC-N

Reactivity of C-I Bond in Coupling

The carbon-iodine (C-I) bond is generally the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This is attributed to its lower bond dissociation energy, which facilitates the oxidative addition step in catalytic cycles like those of Suzuki, Heck, and Sonogashira reactions. wikipedia.orgorganic-chemistry.org In di-halogenated aromatic compounds where one of the halogens is iodine, selective coupling at the C-I position is often achievable under controlled conditions. For instance, in the Sonogashira coupling of 1-bromo-4-iodobenzene, the terminal alkyne selectively couples at the iodo-substituted position, leaving the bromo group intact. wikipedia.org

While specific studies on the C-I bond coupling of this compound are not extensively documented in the reviewed literature, the principles of relative reactivity of aryl halides can be applied. The C-I bond in this molecule is expected to be significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the C-Cl bond. The strong electron-withdrawing effect of the adjacent nitro group further activates the C-I bond towards nucleophilic attack and facilitates the initial steps of cross-coupling reactions.

In related nitroimidazole systems, nucleophilic aromatic substitution (SNAr) reactions have been shown to occur at iodo-substituted positions. For example, 5-iodo-4-nitroimidazole undergoes nucleophilic displacement with various nucleophiles. researchgate.net This highlights the lability of the C-I bond, which is a prerequisite for many coupling reactions. The synthesis of related iodo-nitroimidazole derivatives has been explored, indicating the accessibility of these precursors for further functionalization. researchgate.netnih.gov

Reactivity of C-Cl Bond in Coupling

The carbon-chlorine (C-Cl) bond is typically less reactive than the C-I bond in standard palladium-catalyzed cross-coupling reactions. researchgate.net However, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have enabled the effective activation of C-Cl bonds. researchgate.netnih.gov

A notable example of C-Cl bond reactivity in a similar scaffold is the Suzuki-Miyaura cross-coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids. nih.gov This reaction proceeds in good yields, demonstrating that under appropriate catalytic conditions, the C-Cl bond in a nitro-substituted imidazole ring is a viable handle for forming new carbon-carbon bonds. nih.gov The reaction is typically carried out using a palladium(II) precatalyst, a base such as potassium carbonate, and often an additive like tetrabutylammonium (B224687) bromide (TBAB) in an aqueous solvent system. nih.gov

The successful coupling reactions of 5-chloro-1-methyl-4-nitroimidazole are detailed in the table below, showcasing the versatility of this transformation with different arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 5-Chloro-1-methyl-4-nitroimidazole with Arylboronic Acids nih.gov
Arylboronic Acid (ArB(OH)₂)Product (5-Aryl-1-methyl-4-nitroimidazole)Yield (%)
Phenylboronic acid1-Methyl-4-nitro-5-phenyl-1H-imidazole75
4-Methylphenylboronic acid1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole72
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole78
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole69
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole71

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the C-Cl bond, especially given the strong activation provided by the ortho-nitro group. Studies on other chloro-nitroaromatic systems confirm that the chlorine atom is susceptible to displacement by various nucleophiles. researchgate.net In dihalogenated nitroimidazoles, the regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile (hard vs. soft) and the position of the halogens. For instance, in 2,4-dihalogeno-1-methyl-5-nitroimidazoles, hard nucleophiles tend to attack the C-2 position, while softer nucleophiles react at the C-4 position. researchgate.net This suggests that for this compound, the C-Cl bond at the 2-position could be targeted by specific types of nucleophiles.

Acid-Base Properties and Tautomerism in Related Halogenated Nitroimidazoles

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. chemicalbook.com The N-H proton can be removed by a base, and the lone pair of electrons on the other nitrogen atom can be protonated by an acid. The pKa for the deprotonation of the parent imidazole is approximately 14.9, while the pKb for the basic nitrogen is 7.0. chemicalbook.com

The presence of electron-withdrawing substituents, such as nitro and halogen groups, significantly increases the acidity of the imidazole N-H proton. For example, the pKa of 4(5)-nitroimidazole is 9.3, which is substantially lower (more acidic) than that of imidazole. chemicalbook.com This increased acidity is due to the stabilization of the resulting imidazolate anion by the inductive and resonance effects of the nitro group. In this compound, the combined electron-withdrawing power of two halogen atoms and a nitro group would be expected to further increase the acidity of the N-H proton, making it a relatively strong nitrogen acid.

Nitroimidazoles can exist in different tautomeric forms, primarily involving the position of the N-H proton. For 4(5)-nitroimidazole, two tautomers are possible: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. The equilibrium between these forms can be influenced by the solvent, temperature, and the presence of other substituents. chemicalbook.com For this compound, tautomerism would involve the interconversion between 2-chloro-5-iodo-4-nitro-1H-imidazole and 2-chloro-4-iodo-5-nitro-1H-imidazole. The relative stability of these tautomers would depend on the complex electronic and steric interactions between the substituents.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the imidazole ring—chloro, iodo, and nitro groups—have a profound impact on the kinetics and thermodynamics of its reactions. The nitro group, being a powerful electron-withdrawing group, plays a dominant role. It activates the imidazole ring towards nucleophilic attack and stabilizes anionic intermediates and transition states, thereby accelerating the rates of SNAr reactions. nih.govnih.govnih.gov

Computational studies on nitroimidazole derivatives have shown that electron-withdrawing substituents generally increase the electrophilicity and ionization potential of the molecule while decreasing the basicity of the ring nitrogens. nih.gov This electronic modification is key to understanding the reactivity in coupling and substitution reactions. For instance, in reactions proceeding through a nucleophilic addition-elimination mechanism, the rate-determining step is often the initial attack of the nucleophile. The presence of the nitro and halogen groups lowers the energy of the Meisenheimer-like intermediate, thus lowering the activation energy barrier for the reaction. nih.gov

The kinetics of reactions involving substituted nitroaromatic compounds are often analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ). For nucleophilic aromatic substitution, a positive ρ (rho) value is typically observed, indicating that the reaction is accelerated by electron-withdrawing groups that stabilize the negative charge developed in the transition state. researchgate.net In the context of this compound, the cumulative electron-withdrawing effect of the substituents would lead to a significantly faster reaction rate in nucleophilic substitutions compared to less substituted imidazoles.

Strategic Applications of 2 Chloro 5 Iodo 4 Nitroimidazole in Complex Molecule Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The utility of 2-Chloro-5-iodo-4-nitroimidazole as a versatile building block stems from the distinct reactivity of its multiple functional groups. The imidazole (B134444) ring itself is a common motif in many biologically active compounds. nih.gov The presence of chloro, iodo, and nitro groups provides multiple handles for sequential or orthogonal chemical modifications.

The chloro and iodo substituents at the C2 and C5 positions, respectively, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group at C4 enhances the electrophilicity of the imidazole ring, facilitating these substitutions. Furthermore, the differential reactivity of the C-Cl versus the C-I bond can be exploited for selective transformations. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at the C5 position while leaving the C2-chloro group intact for subsequent modification.

The nitro group at the C4 position can be readily reduced to an amino group. This transformation opens up a plethora of further derivatization possibilities, including diazotization, acylation, and reductive amination, to introduce a wide range of functionalities. The N-H of the imidazole ring can also be alkylated or arylated, adding another dimension to its synthetic utility.

Table 1: Reactivity of Functional Groups in this compound

Functional Group Position Potential Reactions
Chloro C2 Nucleophilic Aromatic Substitution, Cross-Coupling
Iodo C5 Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Heck, Sonogashira), Halogen-metal exchange
Nitro C4 Reduction to amine, Nucleophilic displacement (in some cases)

Construction of Novel Imidazole-Fused Systems

The strategic placement of reactive groups in this compound makes it an ideal precursor for the synthesis of novel imidazole-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry, with drugs like delamanid (B1670213) and pretomanid (B1679085) featuring a nitroimidazo-oxazole core. nih.gov

By choosing appropriate bifunctional reagents, intramolecular cyclization reactions can be designed to construct bicyclic and polycyclic frameworks. For instance, a nucleophile with a distal hydroxyl or amino group could first displace the more reactive iodine at C5. Subsequent intramolecular substitution of the chlorine at C2 by the tethered nucleophile would lead to the formation of a new fused ring.

Alternatively, the nitro group can participate in cyclization strategies. After reduction of the nitro group to an amine, the resulting 2-chloro-5-iodo-4-aminoimidazole can undergo condensation reactions with various electrophiles to forge new heterocyclic rings fused to the imidazole core. The presence of two different halogens offers regiochemical control in these cyclization strategies, which is a significant advantage in the synthesis of complex molecules.

Synthesis of Poly-functionalized Imidazole Scaffolds

The orthogonal reactivity of the chloro, iodo, and nitro groups allows for the stepwise synthesis of highly decorated, poly-functionalized imidazole scaffolds. This controlled, site-selective functionalization is crucial for building molecular complexity and for structure-activity relationship (SAR) studies in drug discovery.

A typical synthetic sequence could involve:

Palladium-catalyzed cross-coupling at the C5-iodo position to introduce an aryl, alkyl, or alkynyl group.

Nucleophilic aromatic substitution at the C2-chloro position with an amine, alcohol, or thiol.

Reduction of the C4-nitro group to an amine.

Derivatization of the newly formed amino group through acylation, sulfonylation, or other transformations.

N-alkylation or N-arylation of the imidazole ring.

This stepwise approach allows for the introduction of at least four different points of diversity around the imidazole core, starting from a single precursor. Research on related nitroimidazoles has demonstrated the feasibility of such multi-step synthetic sequences to create complex derivatives. mdpi.com

Precursor for Advanced Chemical Libraries and Screening Arrays

The ability to generate a wide array of poly-functionalized derivatives from a single, well-defined starting material makes this compound an excellent candidate for the construction of chemical libraries for high-throughput screening. nih.gov By systematically varying the substituents at each of the reactive sites (C2, C4, C5, and N1), a large and diverse library of compounds can be rapidly synthesized.

For example, a combinatorial approach could be employed where a set of boronic acids is used for Suzuki coupling at C5, followed by reaction with a library of amines at C2, and finally acylation of the reduced nitro group with a variety of carboxylic acids. The resulting library of compounds can then be screened for biological activity against various targets. The structural diversity embedded within such a library increases the probability of identifying hit compounds for drug discovery programs. The development of new nitroimidazole derivatives is an active area of research for identifying new therapeutic agents. researchgate.net

Development of Other Halogenated Nitroimidazole Analogues via Derivatization

This compound can serve as a starting material for the synthesis of other, potentially more valuable, halogenated nitroimidazole analogues. Halogen-exchange reactions, such as the Finkelstein reaction, could potentially be used to replace the iodine with other halogens.

More significantly, the iodo group can be reductively removed (deiodination) to yield 2-chloro-4-nitroimidazole (B123238), a key intermediate in the synthesis of antituberculosis drugs. google.com A patent describes a process where 5-iodo-4-nitroimidazole compounds are reduced to produce 2-halogenated 4-nitroimidazoles. google.com This highlights the utility of the iodo group as a placeholder that can be removed at a later synthetic stage. Similarly, selective dehalogenation at the 5-position of related dihalo-nitroimidazoles has been reported to be a viable synthetic strategy. google.com This allows for access to compounds that might be difficult to synthesize directly.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-chloro-4-nitroimidazole
2-chloro-5-iodo-4-aminoimidazole
delamanid
pretomanid

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-5-iodo-4-nitroimidazole, a combination of one-dimensional and potentially two-dimensional NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is the most common NMR technique and provides initial, crucial insights into the molecular structure. In the case of this compound, the imidazole (B134444) ring contains a single proton. The chemical shift of this proton is influenced by the electron-withdrawing effects of the nitro group, the chloro, and the iodo substituents. The precise position of this signal in the ¹H NMR spectrum helps to confirm the substitution pattern on the imidazole ring.

Interactive Data Table: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Imidazole N-HVariableBroad SingletThe chemical shift is highly dependent on solvent and concentration.

Note: The predicted data is based on general principles of NMR spectroscopy and the known effects of similar functional groups on imidazole rings. Experimental verification is necessary for confirmation.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms of the imidazole ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the nitro group will be shifted downfield, as will the carbons attached to the halogens.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm) Notes
C2 (C-Cl)140-150The exact shift is influenced by the other substituents.
C4 (C-NO₂)145-155Strongly deshielded by the nitro group.
C5 (C-I)90-100The iodo group has a less pronounced deshielding effect compared to chloro and nitro groups.

Note: The predicted data is based on established ¹³C NMR chemical shift ranges for substituted imidazoles. Experimental data is required for accurate assignment.

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR)

Given the presence of three nitrogen atoms in the imidazole ring and one in the nitro group, ¹⁵N NMR spectroscopy could offer valuable structural information. The chemical shifts of the nitrogen atoms would provide insight into their electronic environments, helping to distinguish between the different nitrogen sites within the molecule. However, ¹⁵N NMR is an inherently insensitive technique and may require specialized experimental setups and isotopically enriched samples for successful data acquisition. Due to the lack of fluorine in the molecule, ¹⁹F NMR is not applicable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₃HClIN₃O₂. The experimentally determined exact mass should match the theoretical calculated mass within a very narrow tolerance (typically < 5 ppm).

Interactive Data Table: Predicted HRMS Data

Ion Theoretical Exact Mass (m/z)
[M+H]⁺273.8824
[M-H]⁻271.8668

Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of atoms within a molecule. For this compound, MS/MS analysis would likely reveal characteristic fragmentation pathways, such as the loss of the nitro group (NO₂), the iodine atom (I), or the chlorine atom (Cl). The observed fragmentation pattern would serve as a fingerprint for the compound, aiding in its identification and structural confirmation.

Interactive Data Table: Predicted MS/MS Fragmentation

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
273.8824227.8828NO₂
273.8824146.9173I
273.8824238.9175Cl

Note: The predicted fragmentation is based on common fragmentation pathways for nitroaromatic and halogenated compounds. The actual fragmentation will depend on the ionization method and collision energy used.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation, identification, and purity assessment of pharmaceutical intermediates like this compound. These methods allow for the resolution of the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity profiling of nitroimidazole derivatives. For a compound such as this compound, a reverse-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A typical HPLC analysis would involve injecting a solution of the compound onto a C18 column. The separation is achieved by running a gradient of a polar mobile phase, such as a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol. nih.govthermofisher.com The elution of the compound is monitored using a UV detector, as the nitroimidazole chromophore absorbs UV light. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks. Commercial suppliers often use HPLC to specify the purity of related compounds, with assays commonly exceeding 94-95%. thermofisher.comlgcstandards.com The retention time of the compound is characteristic under specific chromatographic conditions and can be used for identification.

Table 1: Representative HPLC Parameters for Analysis of Nitroimidazole Derivatives

ParameterTypical Value/Condition
Column C18, 5 µm particle size (e.g., 4.6 mm x 150 mm)
Mobile Phase A: Water; B: Acetonitrile or Methanol nih.gov
Gradient A time-based gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min nih.gov
Detection UV-Vis Detector (e.g., at 320 nm)
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 25-30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for high sensitivity and specific identification based on mass-to-charge ratio.

The application of GC-MS to this compound would require the compound to be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposition. Given the presence of polar functional groups (N-H, NO2), this can be challenging. Derivatization of the imidazole N-H group might be necessary to increase volatility and thermal stability. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The mass spectrum provides a molecular fingerprint, with a specific fragmentation pattern that can be used for structural confirmation. Methods have been developed for other nitro compounds, such as nitromethane (B149229) and its analogues, using a headspace GC-MS technique, which demonstrates the utility of this approach for trace-level analysis of nitro-containing substances. ajptr.com

Table 2: Potential GC-MS Method Parameters for Halogenated Nitroimidazole Analysis

ParameterPotential Value/Condition
Column Fused silica (B1680970) capillary column (e.g., Rtx-1701, 30 m x 0.25 mm) ajptr.com
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range 40-450 m/z
Detector Quadrupole Mass Spectrometer

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the molecular structure and understanding the solid-state properties of a compound.

While specific crystallographic data for this compound is not publicly available, the structure of the closely related compound, 2-chloro-4-nitro-1H-imidazole, has been determined. nih.gov The analysis of this analogue provides significant insight into the likely solid-state conformation of the target molecule. The data reveals a planar imidazole ring with specific bond lengths and angles characteristic of this heterocyclic system. The crystal structure of 2-chloro-4-nitro-1H-imidazole was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 786731. nih.gov Such studies on related nitroimidazole derivatives, like metronidazole (B1676534) benzoate, show how molecular conformation and intermolecular interactions (e.g., hydrogen bonding) dictate the crystal packing. nih.gov

Table 3: Crystallographic Data for the Analogue Compound 2-Chloro-4-nitro-1H-imidazole

ParameterValue
CCDC Number 786731 nih.gov
Chemical Formula C₃H₂ClN₃O₂
Crystal System (Data not publicly detailed)
Space Group (Data not publicly detailed)
Unit Cell a (Å) (Data not publicly detailed)
Unit Cell b (Å) (Data not publicly detailed)
Unit Cell c (Å) (Data not publicly detailed)
Unit Cell α (°) (Data not publicly detailed)
Unit Cell β (°) (Data not publicly detailed)
Unit Cell γ (°) (Data not publicly detailed)
Note: Detailed unit cell parameters require access to the full crystallographic information file (CIF) from the CCDC.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

For this compound, IR and Raman spectra would provide clear evidence for its key structural features. The nitro group (NO₂) gives rise to strong and distinct absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1500-1590 cm⁻¹ and 1300-1380 cm⁻¹, respectively. nih.gov The C-Cl and C-I stretching vibrations would be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹. Vibrations associated with the imidazole ring, including C=N and C-N stretching, would also be present. The N-H stretching vibration of the imidazole ring would appear as a broad band in the higher frequency region, typically around 3100-3400 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (imidazole) Stretching3100 - 3400
C-H (imidazole) Stretching3000 - 3100
NO₂ (nitro) Asymmetric Stretching1500 - 1590 nih.gov
NO₂ (nitro) Symmetric Stretching1300 - 1380 nih.gov
C=N/C=C (ring) Stretching1450 - 1600
C-Cl Stretching600 - 800
C-I Stretching500 - 600

Theoretical and Computational Chemistry Studies on 2 Chloro 5 Iodo 4 Nitroimidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical analysis of 2-chloro-5-iodo-4-nitroimidazole, offering a detailed picture of its electronic landscape. These calculations, often performed using ab initio or density functional theory (DFT) methods, provide a basis for understanding the molecule's stability, reactivity, and spectroscopic properties.

Molecular Orbitals and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For this compound, the energy and spatial distribution of these orbitals dictate its behavior as an electrophile or nucleophile.

The HOMO is the orbital from which an electron is most likely to be donated, and its energy level is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. In substituted nitroimidazoles, the presence of electron-withdrawing groups like the nitro group and halogens typically lowers the energy of the LUMO, enhancing the molecule's electrophilic character.

Table 1: Illustrative Frontier Orbital Energies for a Halogenated Nitroimidazole Derivative

OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Note: The data in this table is illustrative and represents typical values for a related halogenated nitroimidazole. Specific values for this compound would require dedicated computational studies.

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound is highly polarized due to the presence of electronegative nitrogen and oxygen atoms in the nitro group, and the halogen atoms. This uneven distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps.

MEP maps are valuable tools for identifying the regions of a molecule that are rich or poor in electrons. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atom on the imidazole (B134444) ring and potentially near the halogen atoms, suggesting these as sites for nucleophilic interaction. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's behavior in biological systems and its crystal packing.

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the reactivity of molecules like this compound. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying complex chemical systems.

Transition State Analysis for Reaction Pathways

DFT calculations are instrumental in mapping out potential reaction pathways for this compound. By locating and characterizing the transition state structures for various reactions, researchers can determine the activation energies and reaction rates. For instance, in the context of its potential biological activity, understanding the mechanism of its interaction with biomolecules is of great interest.

Transition state analysis can reveal the feasibility of different reaction mechanisms, such as nucleophilic substitution at the carbon atoms of the imidazole ring or reactions involving the nitro group. The calculated energy barriers for these pathways provide a quantitative measure of their likelihood, guiding the design of new derivatives with desired reactivity profiles.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. These predictions include vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated vibrational spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule, providing a deeper understanding of its structural features. Similarly, predicted NMR chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorptions. The spectroscopic properties of nitroimidazole derivatives are largely influenced by the 2-nitroimidazole (B3424786) moiety. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for a Halogenated Nitroimidazole

Spectroscopic PropertyPredicted Value
Key IR Frequency (NO₂ stretch)~1550 cm⁻¹
¹H NMR Chemical Shift (N-H)~8.5 ppm
¹³C NMR Chemical Shift (C-NO₂)~150 ppm
UV-Vis λmax~320 nm

Note: The data in this table is illustrative and represents typical values for a related halogenated nitroimidazole. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For a molecule like this compound, MD simulations can be used to study its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly affect its binding affinity. Furthermore, MD simulations can be performed in different environments, such as in a solvent or within a lipid bilayer, to investigate how the environment influences its structure and dynamics. For many nitroimidazole derivatives, a significant change in the conformational landscape is predicted when transitioning from the gas phase to an aqueous solution. nih.gov

Structure-Reactivity Relationships from Computational Models

Due to the absence of dedicated computational studies on this compound, no data is available to populate this section.

Emerging Research Frontiers and Future Prospects

Development of Greener Synthetic Approaches for Halogenated Nitroimidazoles

The synthesis of halogenated nitroimidazoles is increasingly benefiting from the principles of green chemistry, which aim to reduce waste and reaction times. jocpr.com Traditional methods for producing compounds like 2-chloro-4-nitroimidazole (B123238) often involve harsh conditions and hazardous reagents, such as nitrating mixtures of fuming nitric acid and fuming sulfuric acid, which pose safety risks and are economically less favorable. google.comgoogle.com

Recent research has focused on developing more environmentally benign protocols. These include the use of solid acid clay catalysts, like iron-rich kaolinite (B1170537) clay, which can replace strong mineral acids in solvent-free conditions. jocpr.comjocpr.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields for the synthesis of 2-nitroimidazoles. jocpr.comjocpr.com For instance, a one-pot, single-step microwave-assisted protocol has been successfully developed for synthesizing various substituted 2-nitroimidazoles. jocpr.com Another green approach involves using oxone as an oxidant in water for the synthesis of 2-nitroimidazole (B3424786) from 2-aminoimidazole. nih.gov These methods not only offer a safer and more economical pathway but also align with the growing demand for sustainable chemical manufacturing.

Future efforts in this area are likely to focus on the broader application of these greener techniques to a wider range of halogenated nitroimidazoles, including 2-Chloro-5-iodo-4-nitroimidazole. The goal is to develop robust and scalable processes that minimize environmental impact without compromising on yield or purity.

Exploration of Novel Catalytic Transformations Involving the Compound

The unique electronic and steric properties of this compound make it an intriguing substrate for novel catalytic transformations. The presence of two different halogen atoms (chlorine and iodine) at distinct positions on the nitroimidazole ring offers opportunities for selective functionalization through various cross-coupling reactions.

While specific catalytic transformations involving this compound are not yet extensively documented, the broader class of nitroimidazoles has been shown to participate in various catalytic processes. For example, palladium-catalyzed reactions are commonly employed for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I and C-Cl bonds in this compound would likely differ, allowing for sequential and site-selective modifications.

Future research will likely explore the use of various transition metal catalysts (e.g., palladium, copper, nickel) to mediate cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings at the iodo- and chloro-positions. This would enable the introduction of a wide array of substituents, leading to the generation of diverse molecular libraries with potential applications in medicinal chemistry and materials science. Furthermore, the development of enantioselective catalytic methods could provide access to chiral derivatives of this compound, expanding its utility in asymmetric synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical production. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to easily scale up reactions.

The synthesis of nitroimidazole derivatives can involve hazardous intermediates and exothermic reactions, making flow chemistry an attractive alternative to traditional batch processing. google.com By precisely controlling reaction parameters such as temperature, pressure, and residence time, flow reactors can minimize the formation of byproducts and improve reaction yields.

Automated synthesis platforms, often coupled with flow chemistry systems, can further accelerate the discovery and optimization of new reactions and molecules. These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions and starting materials. The data generated from these automated experiments can be used to rapidly identify optimal synthetic routes and to build predictive models for reaction outcomes. The application of these technologies to the synthesis and derivatization of this compound would enable the rapid exploration of its chemical space and the efficient production of novel compounds.

Expansion of Synthetic Utility towards Complex Chemical Architectures

The halogen and nitro functionalities of this compound provide multiple reactive handles for its incorporation into more complex chemical architectures. The sequential and selective functionalization of the chloro and iodo substituents, as discussed earlier, is a key strategy for building molecular complexity.

Nitroimidazoles are known precursors to a variety of other functional groups. For instance, the nitro group can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. The imidazole (B134444) ring itself can participate in various cycloaddition and ring-transformation reactions.

The strategic use of this compound as a building block can facilitate the synthesis of intricate heterocyclic systems and polyfunctional molecules. Its application can be envisioned in the synthesis of natural product analogues, complex drug candidates, and advanced materials. The ability to introduce diverse functionalities in a controlled manner makes this compound a valuable tool for medicinal chemists and synthetic organic chemists aiming to construct novel and elaborate molecular structures.

Advanced Mechanistic Insights through In Situ Spectroscopic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for designing new transformations. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, are powerful tools for monitoring reactions in real-time. mdpi.com

These techniques allow for the direct observation of reactants, intermediates, and products as the reaction progresses, providing valuable information about reaction kinetics, pathways, and the influence of various parameters. mdpi.comfrontiersin.org For example, in situ FTIR can be used to track the formation and consumption of key functional groups, while in situ NMR can provide detailed structural information about transient species. mdpi.com

Computational chemistry methods, such as density functional theory (DFT), can complement experimental studies by providing theoretical insights into reaction mechanisms, transition state geometries, and activation energies. nih.gov The combination of in situ spectroscopy and computational modeling can offer a comprehensive picture of the chemical processes involving this compound. These advanced mechanistic studies will enable a more rational design of synthetic strategies and the development of more efficient and selective reactions.

Q & A

Q. What mechanistic insights explain conflicting bioactivity data in nitroimidazole derivatives under anaerobic vs. aerobic conditions?

  • Methodology : Under hypoxia, nitro groups undergo enzymatic reduction to cytotoxic radicals. In aerobic conditions, O₂ competes for electrons, forming less reactive superoxides. Use EPR spectroscopy to detect radical intermediates and compare IC₅₀ values in normoxic vs. hypoxic cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodo-4-nitroimidazole
Reactant of Route 2
2-Chloro-5-iodo-4-nitroimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.